molecular formula C20H18O3 B12316026 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one

Cat. No.: B12316026
M. Wt: 306.4 g/mol
InChI Key: SHPLADCLSRWYLI-ZOFYMTOZSA-N
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Description

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two furan rings attached to a cyclohexanone core through prop-2-en-1-ylidene linkers.

Preparation Methods

The synthesis of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . The reaction conditions and specific reagents used can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties that make it suitable for a wide range of research and industrial applications.

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(E)-3-(furan-2-yl)prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C20H18O3/c21-20-16(8-2-10-18-12-4-14-22-18)6-1-7-17(20)9-3-11-19-13-5-15-23-19/h2-5,8-15H,1,6-7H2/b10-2+,11-3+,16-8+,17-9+

InChI Key

SHPLADCLSRWYLI-ZOFYMTOZSA-N

Isomeric SMILES

C1C/C(=C\C=C\C2=CC=CO2)/C(=O)/C(=C/C=C/C3=CC=CO3)/C1

Canonical SMILES

C1CC(=CC=CC2=CC=CO2)C(=O)C(=CC=CC3=CC=CO3)C1

Origin of Product

United States

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